molecular formula C17H25N3O3S B486162 (4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone CAS No. 825607-95-2

(4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone

Cat. No.: B486162
CAS No.: 825607-95-2
M. Wt: 351.5g/mol
InChI Key: AKCGYBZBRIRUEJ-UHFFFAOYSA-N
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Description

(4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone is a complex organic compound that features a piperidine and piperazine ring system, along with a tolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine and Piperazine Rings: These can be synthesized through cyclization reactions involving appropriate precursors.

    Sulfonylation: The piperidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.

    Coupling with m-Tolyl Group: The final step involves coupling the sulfonylated piperidine-piperazine intermediate with an m-tolyl group, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such compounds would involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or piperazine rings.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the sulfonyl or tolyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with piperidine and piperazine rings are often investigated for their potential as pharmaceuticals, particularly as central nervous system agents or antimicrobial agents.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for (4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(phenyl)methanone
  • (4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(p-tolyl)methanone

Uniqueness

The uniqueness of (4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3-methylphenyl)-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-15-6-5-7-16(14-15)17(21)18-10-12-20(13-11-18)24(22,23)19-8-3-2-4-9-19/h5-7,14H,2-4,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCGYBZBRIRUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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